Ethyl 6,7-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 6,7-dimethoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. It is characterized by the presence of two methoxy groups at positions 6 and 7, and an ethyl ester group at position 3 of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-dimethoxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethoxyaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohols, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 6,7-dimethoxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6,7-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate
- Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate
Uniqueness
Ethyl 6,7-dimethoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its methoxy groups at positions 6 and 7, along with the ethyl ester at position 3, make it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
5278-39-7 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 6,7-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(16)10-5-9-6-12(17-2)13(18-3)7-11(9)15-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
BSUAOVKVNPPFQI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)OC)OC |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)OC)OC |
Origin of Product |
United States |
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